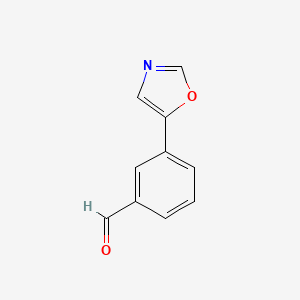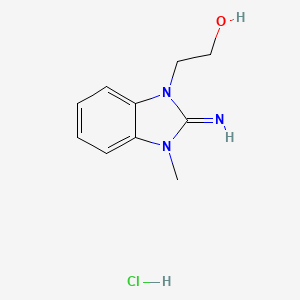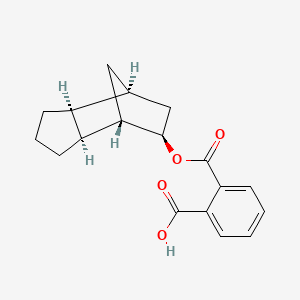
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Übersicht
Beschreibung
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3. The purity is usually 95%.
BenchChem offers high-quality 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbiological Degradation and Metabolism
- Metabolism by Streptomyces rubescens : This organism can metabolize compounds related to 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid, such as 3-(3a alpha-hexahydro-7a beta-methyl-1,5-dioxoindan-4 alpha-yl)propionic acid, through processes including amide bond formation, reduction, and hydroxylation (Hashimoto & Hayakawa, 1977).
Synthesis and Characterization
- Synthesis of Benzoxazole Derivatives : A study discusses the synthesis of compounds from benzoxazole derivatives, which are structurally related to 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid, highlighting their antimicrobial properties (Balaswamy et al., 2012).
- Group-6 Metal Carbonyl Complexes : Research on carbonyl complexes involving similar structural components emphasizes the significance of such compounds in developing new materials with unique properties (Saleem et al., 2012).
- Crystal Structure Analysis : The crystal structure of related compounds, like 2-methoxy-benzoic acid derivatives, offers insights into the molecular and structural characteristics essential for various scientific applications (Zhao et al., 2010).
Biological and Chemical Activity
- Chiral Preparation : Studies on the chiral preparation of compounds structurally similar to 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid reveal the potential for developing stereoselective processes in pharmaceuticals (Kimura et al., 2002).
- Antibacterial and Antifungal Activities : The antimicrobial properties of compounds synthesized from benzoic acid derivatives indicate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Molecular and Crystal Structures
- Molecular Structures for MALDI-TOF-MS : Research on matrices for MALDI-TOF-MS utilizing compounds like 2-(4-hydroxyphenylazo)benzoic acid, which shares similarities with the target compound, provides valuable insights into advanced analytical techniques (Qian & Huang, 2005).
- Binding with DNA : Investigations on the binding of Ru(II) complexes with benzoic acid derivatives to DNA highlight the potential of such compounds in understanding and developing new approaches in molecular biology and genetics (Chitrapriya et al., 2011).
Eigenschaften
IUPAC Name |
2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-17(20)13-4-1-2-5-14(13)18(21)22-16-9-10-8-15(16)12-7-3-6-11(10)12/h1-2,4-5,10-12,15-16H,3,6-9H2,(H,19,20)/t10-,11-,12-,15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXHIQZGJKWQB-PVIIJVKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3OC(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



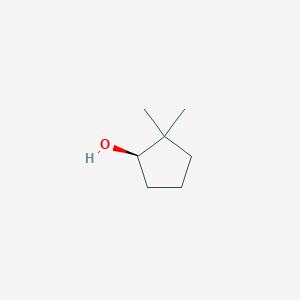
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

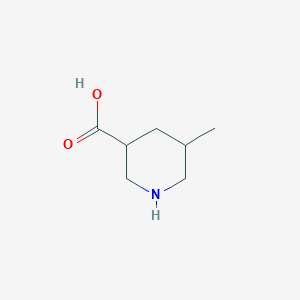
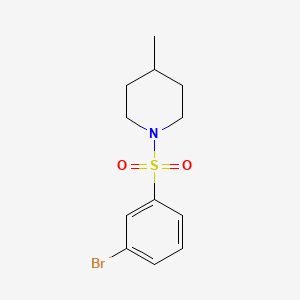
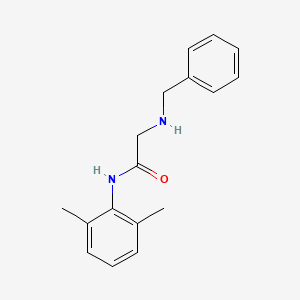

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)


![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)
![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
